molecular formula C8H12BrN3O2 B2750774 tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate CAS No. 1874642-98-4

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B2750774
CAS No.: 1874642-98-4
M. Wt: 262.107
InChI Key: NWAMGDCKEOHHCY-UHFFFAOYSA-N
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Description

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the triazole ring.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce dehalogenated triazole compounds.

Scientific Research Applications

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-Chloro-1-methyl-1H-1,2,3-triazole-5-carboxylate
  • tert-Butyl 4-Iodo-1-methyl-1H-1,2,3-triazole-5-carboxylate
  • tert-Butyl 4-Fluoro-1-methyl-1H-1,2,3-triazole-5-carboxylate

Uniqueness

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s behavior in various applications, making it distinct from its chloro, iodo, and fluoro counterparts.

Properties

IUPAC Name

tert-butyl 5-bromo-3-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-6(9)10-11-12(5)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAMGDCKEOHHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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